molecular formula C14H11N3O4S2 B2835204 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid CAS No. 327169-27-7

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid

Cat. No. B2835204
CAS RN: 327169-27-7
M. Wt: 349.38
InChI Key: DIKJBLCQBZUCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid” is a chemical compound with the molecular formula C14H11N3O4S2 . It has a molecular weight of 349.38 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiadiazole ring which is sulfonylated and linked to an amino acetic acid group . The InChI code for this compound is 1S/C8H8N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9,16H,4H2,(H,12,13) .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT): and its derivatives serve as crucial acceptor units in the development of photoluminescent compounds. These compounds find application in constructing organic light-emitting diodes (OLEDs). Their strong electron-withdrawing ability enhances the electronic properties of OLED materials. Researchers have synthesized various polymers, small molecules, and metal complexes based on BT cores, leading to improved OLED performance .

Metal Coordination Chemistry

Functionalized 2,1,3-benzothiadiazoles have been explored for metal coordination chemistry. For instance, 4-amino-2,1,3-benzothiadiazole forms complexes with metal ions such as ZnCl2. These complexes exhibit interesting structural and photophysical properties, making them relevant for materials science and catalysis .

SHP1 Activity Inhibition

A recent theoretical study explored the application of 2-phenyl-1,3,4-thiadiazole derivatives in inhibiting the SHP1 enzyme’s activity. SHP1 plays a role in disease-related processes, and developing efficient inhibitors is crucial for diagnosis and treatment .

These applications highlight the versatility and potential of (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid in diverse scientific contexts. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or have additional questions, feel free to ask! 😊

Future Directions

The future directions for the use of this compound would depend on the results of ongoing and future research. As it’s used for research purposes , it could be involved in a variety of studies, such as those investigating new chemical reactions, biological effects, or potential applications in fields like medicine or materials science.

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-14(19)12(9-5-2-1-3-6-9)17-23(20,21)11-8-4-7-10-13(11)16-22-15-10/h1-8,12,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJBLCQBZUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331128
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

327169-27-7
Record name 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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